![molecular formula C23H20N2O2 B2585886 2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 1351644-23-9](/img/structure/B2585886.png)

2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

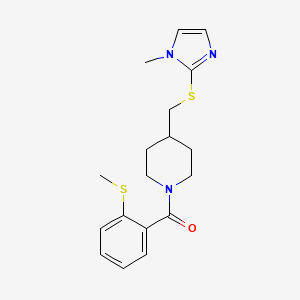

The compound you mentioned contains a biphenyl group and a tetrahydroisoquinoline group. Biphenyl is a type of aromatic hydrocarbon with two phenyl rings. Tetrahydroisoquinoline is a type of isoquinoline with a tetrahydro structure, which is a common structure in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the biphenyl group and the tetrahydroisoquinoline group. The biphenyl group could contribute to the planarity and rigidity of the molecule, while the tetrahydroisoquinoline group could provide a basic nitrogen atom and a potential site for further functionalization .Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the specific functional groups present in the molecule. For example, the tetrahydroisoquinoline group could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the biphenyl group could increase the compound’s hydrophobicity, while the tetrahydroisoquinoline group could contribute to its basicity .Aplicaciones Científicas De Investigación

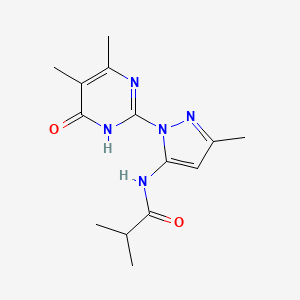

Structural Aspects and Properties

- The study by Karmakar, Sarma, and Baruah (2007) focuses on the structural aspects and properties of salt and inclusion compounds of amide containing isoquinoline derivatives. Their work provides insights into the formation of gels and crystalline solids when treated with different acids, revealing the influence of anion shape on gelation and the potential for developing fluorescence-based applications due to changes in emission properties upon protonation or interaction with certain compounds (Karmakar, Sarma, & Baruah, 2007).

Antimalarial Activity

- Werbel et al. (1986) synthesized a series of compounds similar to the query chemical, demonstrating significant antimalarial activity against Plasmodium berghei in mice. Their quantitative structure-activity relationship study provides a basis for understanding how modifications to the chemical structure influence antimalarial potency, highlighting the potential for developing novel antimalarial therapies (Werbel et al., 1986).

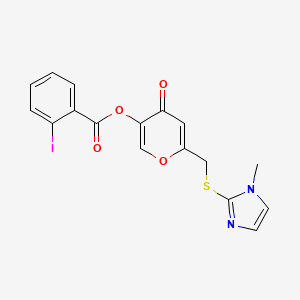

Antimicrobial and Antifungal Agents

- Gul et al. (2017) investigated 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, identifying them as potent antifungal agents against Candida and Aspergillus species. The study emphasizes the importance of structural modifications for enhancing plasmatic stability and broadening antifungal activity, suggesting the potential of these compounds for addressing fungal infections (Gul et al., 2017).

Analgesic and Anti-inflammatory Activities

- The research by Alagarsamy et al. (2015) on the synthesis of quinazolinyl acetamides highlights their analgesic and anti-inflammatory activities. One compound in particular showed significant efficacy, suggesting the chemical class has potential for developing new pain and inflammation treatments with moderate ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Anticancer Activity

- Chen et al. (2013) synthesized N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, evaluating their antiproliferative activities against several human cancer cell lines. Their findings indicate that specific derivatives exhibit potent activity, particularly against nasopharyngeal carcinoma, demonstrating the potential of these compounds in cancer therapy (Chen et al., 2013).

Mecanismo De Acción

Target of action

The compound “2-([1,1’-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical pathways

Given the biological activities of thiq-based compounds, it’s likely that they affect pathways related to infection and neurodegeneration .

Result of action

Given the biological activities of thiq-based compounds, it’s likely that they have effects at the cellular level, such as modulating signal transduction or affecting gene expression .

Propiedades

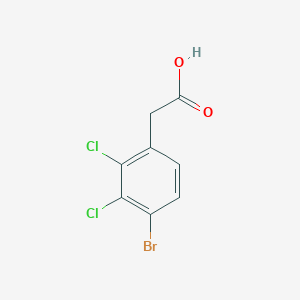

IUPAC Name |

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-22(25-20-11-10-19-12-13-24-23(27)21(19)15-20)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-11,15H,12-14H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZPQLLGWFIFMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2585803.png)

![N-[(3R)-1-Acetylpyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2585805.png)

![2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid](/img/structure/B2585810.png)

![5-{[4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)phenoxy]methyl}-3-methylfuran-2-carboxylic acid](/img/structure/B2585815.png)

![3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B2585816.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2585817.png)

![5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585820.png)

![(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2585822.png)